molecular formula C8H5ClN2O2 B13656403 4-Chloro-5-nitro-1H-indole

4-Chloro-5-nitro-1H-indole

Cat. No.: B13656403
M. Wt: 196.59 g/mol
InChI Key: USZRVEJVOBKHSI-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of a chlorine atom at the fourth position and a nitro group at the fifth position on the indole ring.

Preparation Methods

The synthesis of 4-Chloro-5-nitro-1H-indole typically involves the nitration of 4-chloroindole. One common method includes the reaction of 4-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial production methods may involve similar nitration reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

4-Chloro-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-amino-1H-indole, while substitution of the chlorine atom can produce a variety of substituted indoles .

Scientific Research Applications

4-Chloro-5-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Chloro-5-nitro-1H-indole can be compared with other indole derivatives such as 4-chloroindole and 5-nitroindole. While 4-chloroindole lacks the nitro group, 5-nitroindole lacks the chlorine atom. The presence of both substituents in this compound imparts unique chemical reactivity and biological activity .

Similar compounds include:

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

4-chloro-5-nitro-1H-indole

InChI

InChI=1S/C8H5ClN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H

InChI Key

USZRVEJVOBKHSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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